4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile
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Overview
Description
4-(Trifluoromethyl)bicyclo[221]heptane-1-carbonitrile is a chemical compound characterized by its bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile typically involves the introduction of a trifluoromethyl group into a bicyclic heptane structure. One common method includes the reaction of a bicyclo[2.2.1]heptane derivative with a trifluoromethylating agent under controlled conditions. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and isolation of the desired product, often using techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include metabolic processes where the compound is modified or utilized by biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-amine: Contains an amine group instead of a nitrile group.
Uniqueness
4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile is unique due to its specific combination of a trifluoromethyl group and a nitrile group within a bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)8-3-1-7(5-8,6-13)2-4-8/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUKYGRMTGGDJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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